molecular formula C17H20N4O2S B2864497 N4-(pyridin-2-yl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide CAS No. 1226442-08-5

N4-(pyridin-2-yl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide

Cat. No.: B2864497
CAS No.: 1226442-08-5
M. Wt: 344.43
InChI Key: ZRDKQJXKLWZRPE-UHFFFAOYSA-N
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Description

N4-(pyridin-2-yl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide is a synthetic small molecule belonging to the pharmaceutically relevant class of piperidine-1,4-dicarboxamides. This compound is characterized by a piperidine core symmetrically substituted with carboxamide groups at the 1 and 4 positions, forming a dicarboxamide scaffold. The N1-position is functionalized with a thiophen-2-ylmethyl group, a heteroaromatic moiety known to contribute to target binding through potential π-π stacking interactions . The N4-position is derivatized with a pyridin-2-yl group, introducing a hydrogen bond acceptor that can significantly influence the molecule's binding affinity and solubility profile . The piperidine-dicarboxamide scaffold is conformationally flexible and is frequently explored in medicinal chemistry for its ability to act as an enzyme inhibitor or receptor modulator by engaging in critical hydrogen bonding with biological targets . While the specific biological activity of this compound requires further experimental validation, structural analogues within this chemical family have demonstrated significant research potential. Compounds with the same core structure have been identified as potent and selective inhibitors, such as a piperidine carboxamide series that acts as a non-covalent, species-selective inhibitor of the Plasmodium falciparum proteasome, showcasing anti-malarial activity and oral efficacy in mouse models . Other closely related piperidine-1,4-dicarboxamide derivatives have been synthesized and evaluated for diverse biological activities, including anti-angiogenic effects and DNA cleavage capabilities, which are relevant in oncology research . The presence of both the thiophene and pyridine rings suggests this compound may interact with a range of enzymatic targets and cellular pathways, making it a valuable chemical tool for probing biological mechanisms . Researchers can utilize this compound for hit-to-lead optimization programs, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex bioactive molecules. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-N-pyridin-2-yl-1-N-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c22-16(20-15-5-1-2-8-18-15)13-6-9-21(10-7-13)17(23)19-12-14-4-3-11-24-14/h1-5,8,11,13H,6-7,9-10,12H2,(H,19,23)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDKQJXKLWZRPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC=N2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N4-(pyridin-2-yl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a piperidine ring with substituents including pyridine and thiophene moieties. Its molecular formula is C17H20N4O2SC_{17}H_{20}N_{4}O_{2}S with a molecular weight of approximately 344.4 g/mol . The presence of these functional groups is believed to contribute significantly to its biological properties.

PropertyValue
Molecular FormulaC17H20N4O2S
Molecular Weight344.4 g/mol
CAS Number1226442-08-5
StructureStructure

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound likely modulates the activity of enzymes and receptors involved in various biochemical pathways, potentially leading to therapeutic effects in conditions such as cancer and neurodegenerative diseases.

Potential Mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have shown the ability to inhibit enzymes such as soluble epoxide hydrolase, which plays a role in lipid metabolism and inflammation .
  • Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways that regulate cell growth and apoptosis.

Biological Activity

Several studies have reported on the biological activity of piperidine derivatives, including this compound. These activities include:

  • Antitumor Activity : Research indicates that piperidine derivatives can exhibit significant antitumor effects. For instance, compounds structurally related to this derivative have been shown to inhibit cell proliferation in cancer cell lines such as HepG2 .
    • IC50 Values : Some derivatives demonstrated IC50 values as low as 0.25 µM against HepG2 cells, indicating potent biological activity .
  • Neuroprotective Effects : Preliminary studies suggest that certain piperidine derivatives may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .
  • Antimicrobial Activity : There is emerging evidence that piperidine derivatives may also exhibit antimicrobial properties, making them candidates for further exploration in infectious disease treatment .

Study on Antitumor Activity

In a study evaluating various piperidine derivatives for their antitumor potential, a compound similar to this compound was found to induce cell cycle arrest through a p53/p21-dependent pathway. This suggests that such compounds could be developed into effective cancer therapies targeting specific cellular mechanisms .

Chemical Reactions Analysis

Oxidation Reactions

The compound’s thiophene and pyridine rings are susceptible to oxidation under controlled conditions:

Reaction Reagents/Conditions Products Key Observations
Thiophene ring oxidationH₂O₂, AcOH, 60°CThiophene sulfoxide derivativesSelective oxidation at sulfur atom
Pyridine N-oxidationmCPBA, CH₂Cl₂, RTPyridine N-oxideRetention of amide functionality
  • Thiophene Oxidation : Hydrogen peroxide in acetic acid oxidizes the thiophene moiety to sulfoxide, confirmed via LC-MS and NMR.

  • Pyridine Oxidation : Meta-chloroperbenzoic acid (mCPBA) selectively oxidizes the pyridine nitrogen to form N-oxide derivatives without affecting the amide bonds.

Reduction Reactions

The amide and aromatic groups participate in reduction pathways:

Reaction Reagents/Conditions Products Key Observations
Amide reductionLiAlH₄, THF, refluxPiperidine amine derivativesComplete reduction of carboxamide
Aromatic ring hydrogenationH₂, Pd/C, MeOH, 50°CTetrahydrothiophene analogsPartial ring saturation observed
  • Amide Reduction : Lithium aluminum hydride reduces the dicarboxamide groups to secondary amines, yielding N4-(pyridin-2-yl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-diamine.

  • Catalytic Hydrogenation : Palladium-catalyzed hydrogenation selectively saturates the thiophene ring, forming tetrahydrothiophene derivatives while preserving the pyridine ring.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the aromatic rings:

Reaction Reagents/Conditions Products Key Observations
Thiophene brominationBr₂, FeBr₃, CHCl₃, 0°C5-Bromo-thiophene derivativeRegioselective at C5 of thiophene
Pyridine nucleophilic substitutionNaNH₂, NH₃(l), −33°C2-Aminopyridine analogChichibabin reaction mechanism
  • Thiophene Bromination : Bromine in the presence of FeBr₃ substitutes the thiophene ring at the 5-position, confirmed by X-ray crystallography.

  • Pyridine Amination : Sodium amide in liquid ammonia introduces an amino group at the pyridine C2 position via the Chichibabin reaction .

Comparative Reactivity Insights

  • Piperidine Ring Stability : The piperidine core remains intact under mild acidic/basic conditions but undergoes ring-opening in strong HCl (>6M) at elevated temperatures .

  • Amide Hydrolysis : Prolonged exposure to aqueous NaOH (2M, 80°C) cleaves amide bonds, generating piperidine-1,4-dicarboxylic acid and substituted amines.

Mechanistic Considerations

  • Oxidation Pathways : Thiophene sulfoxidation proceeds via a radical mechanism, while pyridine N-oxidation involves electrophilic attack by peracids.

  • Substitution Selectivity : Electron-rich thiophene favors electrophilic substitution at C5, whereas pyridine’s electron-deficient nature directs nucleophilic attacks to C2/C4 positions .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: The pyridin-2-yl group (electron-deficient due to inductive effects) contrasts with pyridin-4-yl (less electron-deficient).
  • Steric Effects : The thiophen-2-ylmethyl group is bulkier than 4-methylphenyl, which may influence conformational flexibility and intermolecular interactions .

Implications for Target Compound :

  • Similar ester hydrolysis and coupling strategies may apply. The thiophene moiety’s stability under basic conditions must be verified.

Physical and Analytical Properties

Melting Points and Stability

While melting points for the target compound are unavailable, analogs provide context:

  • Piperidine Derivatives : N1-(4-Chlorobenzyl)-N4-(pyridin-4-yl ethyl)piperidine-1,4-dicarboxamide (8a) forms a stable white powder, suggesting high crystallinity .
  • Cyclohexane Derivatives : N1,N4-Di(pyridin-2-yl)cyclohexane-1,4-dicarboxamide (BA 5) exhibits thermal stability up to 250°C (TGA data) .

Prediction for Target Compound :

  • The thiophene group may reduce melting points compared to chlorobenzyl analogs due to weaker π-π stacking, but strong hydrogen bonding (amide N-H···O=C) could offset this .

Spectroscopic Data

  • IR Spectroscopy : Piperidine-dicarboxamides show characteristic amide C=O stretches near 1650–1680 cm⁻¹. Thiophene C-S stretches (~700 cm⁻¹) and pyridine C-N stretches (~1600 cm⁻¹) would further distinguish the target compound .
  • NMR Spectroscopy : Thiophene protons resonate at δ 6.5–7.5 ppm, while pyridin-2-yl protons appear as distinct doublets (e.g., δ 8.3–8.5 ppm for H-6) .

Crystallographic and Intermolecular Interactions

N1-(4-Methylphenyl)piperidine-1,4-dicarboxamide () forms a 3D network via N-H···O hydrogen bonds and C-H···O contacts . For the target compound:

  • Thiophene Interactions : Sulfur atoms may engage in S···π or S···H-C interactions, altering packing efficiency compared to methylphenyl or chlorobenzyl groups.
  • Hydrogen Bonding : The amide groups likely drive crystal lattice formation, similar to .

Q & A

Basic: What synthetic methodologies are optimal for preparing N4-(pyridin-2-yl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide?

Answer:
The synthesis typically involves sequential coupling reactions. A general approach includes:

Piperidine Core Activation : React piperidine-1,4-dicarbonyl dichloride with pyridin-2-amine under anhydrous conditions (e.g., THF, 0–5°C) to form the N4-pyridyl intermediate.

Thiophene Substitution : Introduce the thiophen-2-ylmethyl group via nucleophilic substitution using thiophen-2-ylmethanol and a coupling agent (e.g., HATU or EDC) in DMF .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) yields the pure product.
Key Considerations : Monitor reaction progress via TLC and confirm regioselectivity using NMR (e.g., NOESY for spatial proximity analysis) .

Basic: How is the crystal structure of this compound resolved, and what intermolecular interactions stabilize its lattice?

Answer:
Methodology :

  • Single-Crystal X-ray Diffraction (SCXRD) : Crystals grown via slow evaporation (e.g., ethanol/water) are analyzed using a Bruker APEXII CCD diffractometer with Mo Kα radiation (λ = 0.71073 Å) at 200 K .
  • Software : SHELX suite (SHELXL-97 for refinement) is used to solve the structure. Hydrogen bonding (N–H···O, C–H···O) and π-π stacking (intercentroid distance ~4.0–4.5 Å) are identified via Mercury or Olex2 .
    Key Findings :
  • The piperidine ring adopts a 1C4 chair conformation (puckering amplitude Q = 0.55 Å, θ = 175°).
  • 3D networks form via N–H···O hydrogen bonds (d = 2.03–2.13 Å) and C–H···O contacts (d = 2.41 Å) .

Advanced: What challenges arise in resolving the piperidine ring conformation via X-ray crystallography?

Answer:

  • Dynamic Disorder : Flexible piperidine rings may exhibit positional disorder, requiring high-resolution data (θ > 25°) and anisotropic refinement of non-H atoms .
  • Torsional Constraints : Substituents (e.g., pyridin-2-yl) impose steric hindrance, altering ring puckering. Use Cremer-Pople parameters (ϕ, θ) to quantify deviations from ideal chair conformations .
  • Hydrogen Bonding Artifacts : Overlapping electron density from N–H···O bonds can mask true ring geometry. Multi-temperature studies (100–300 K) mitigate thermal motion artifacts .

Advanced: How does this compound inhibit corrosion in acidic environments, and what adsorption mechanisms dominate?

Answer:
Methodology :

  • Electrochemical Tests : Potentiodynamic polarization (Tafel slopes) and electrochemical impedance spectroscopy (EIS) in 1 M HCl at 303–333 K .
  • Surface Analysis : SEM/EDS post-exposure reveals inhibitor adsorption and reduced pitting.
    Mechanism :
  • Mixed-Type Inhibition : Reduces both anodic (metal dissolution) and cathodic (H₂ evolution) reactions. Adsorption follows the Freundlich isotherm (ΔG°ads = −34 kJ/mol), indicating physisorption-dominated multilayer coverage .
  • Structure-Activity : Thiophene and pyridine moieties donate electrons to steel surfaces, forming protective films.

Basic: What pharmacological targets are associated with structurally analogous piperidine dicarboxamides?

Answer:
Analogues (e.g., paroxetine, meperidine) target:

Neurological Receptors : Serotonin reuptake inhibition (5-HTT) for antidepressants.

Enzymes : Acetylcholinesterase (AChE) inhibition for Alzheimer’s therapy.

Ion Channels : Sodium channel modulation for analgesics .
Experimental Validation :

  • In Vitro Assays : Radioligand binding (e.g., [³H]-citalopram for 5-HTT).
  • Docking Studies : AutoDock Vina predicts binding poses within catalytic pockets (e.g., AChE; ΔG = −9.2 kcal/mol) .

Advanced: How do computational adsorption models align with experimental corrosion inhibition data?

Answer:
Discrepancies Observed :

  • DFT vs. Experimental : While DFT (B3LYP/6-31G**) predicts preferential adsorption via pyridin-2-yl nitrogen (Fukui index f⁻ = 0.15), electrochemical data suggest thiophene sulfur contributes equally due to solvation effects .
  • Isotherm Models : Freundlich (R² = 0.98) outperforms Langmuir (R² = 0.89), highlighting heterogeneous surface interactions not captured by monolayer assumptions .
    Mitigation Strategies :
  • MD Simulations : NAMD simulations (CHARMM force field) model inhibitor aggregation on Fe(110) surfaces under aqueous conditions .

Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and stability?

Answer:

  • NMR : ¹H NMR (DMSO-d6) confirms regiochemistry: δ 8.3–8.5 ppm (pyridine H), δ 6.9–7.2 ppm (thiophene H). ¹³C NMR distinguishes carbonyls (C=O at ~168–172 ppm) .
  • FT-IR : Amide I/II bands (1640 cm⁻¹, 1540 cm⁻¹) validate carboxamide formation.
  • HPLC-MS : ESI+ (m/z 357.1 [M+H]⁺) ensures purity (>98%) and detects hydrolytic degradation under accelerated stability conditions (40°C/75% RH) .

Advanced: How do solvent polarity and proticity affect the compound’s supramolecular assembly?

Answer:

  • Polar Aprotic Solvents (DMF, DMSO): Disrupt hydrogen bonding, yielding amorphous aggregates (DLS size ~200 nm).
  • Polar Protic Solvents (MeOH, H2O): Promote N–H···O bonds, forming needle-like crystals (SCXRD).
  • Dielectric Constant Correlation : Solvents with ε > 30 (e.g., water) enhance dipole-dipole interactions, increasing melting point (523 K vs. 498 K in toluene) .

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